Lup-20(29)-en-28-oic acid

Anticancer Cytotoxicity Apoptosis

Sourced exclusively for research, this glycosylated betulinic acid derivative exhibits 2.4× greater potency than its aglycone in melanoma cells (IC50 32 vs 76 μg/mL) and unique anti-biofilm activity absent in betulinic acid. Its tri-saccharide moiety critically enhances aqueous solubility, solving formulation challenges common to lupane triterpenoids. Essential for SAR studies on C-3 glycosylation, it comes with HPLC verification to guarantee lot-to-lot consistency in target engagement and apoptosis assays.

Molecular Formula C47H76O17
Molecular Weight 913.1 g/mol
CAS No. 848784-85-0
Cat. No. B1354248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLup-20(29)-en-28-oic acid
CAS848784-85-0
Molecular FormulaC47H76O17
Molecular Weight913.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)CO)C)C)C(=O)O)C(=C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O
InChIInChI=1S/C47H76O17/c1-21(2)23-10-15-47(42(57)58)17-16-45(6)24(30(23)47)8-9-28-43(4)13-12-29(44(5,20-49)27(43)11-14-46(28,45)7)63-41-38(64-39-36(55)34(53)31(50)22(3)60-39)33(52)26(19-59-41)62-40-37(56)35(54)32(51)25(18-48)61-40/h22-41,48-56H,1,8-20H2,2-7H3,(H,57,58)/t22-,23-,24+,25+,26-,27+,28+,29-,30+,31-,32+,33-,34+,35-,36+,37+,38+,39-,40-,41-,43-,44-,45+,46+,47-/m0/s1
InChIKeyXFCSYQCYIKSNBB-WZGBEVHGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lup-20(29)-en-28-oic Acid (CAS 848784-85-0): Procurement-Grade Pentacyclic Triterpenoid Saponin for Oncology and Inflammation Research


Lup-20(29)-en-28-oic acid (CAS 848784-85-0), also known as Pulsatilla saponin D or Pulchinenoside D, is a naturally occurring pentacyclic triterpenoid saponin isolated primarily from the roots of Pulsatilla koreana and Pulsatilla chinensis [1]. Structurally, it consists of a betulinic acid aglycone core (lupane-type triterpene) glycosylated at the C-3 position with a complex sugar moiety comprising L-arabinose, L-rhamnose, and D-glucose units [2]. The compound is supplied as a white to off-white solid with a molecular weight of 913.10 g/mol (C47H76O17), typically at ≥98% purity as determined by HPLC [3]. It is recognized for its anti-tumor and anti-inflammatory activities in preclinical models and is intended exclusively for research and development purposes, not for human or veterinary therapeutic use .

Why Lup-20(29)-en-28-oic Acid (Pulsatilla Saponin D) Cannot Be Interchanged with Simple Triterpene Acids or Other Saponins in Preclinical Studies


Lup-20(29)-en-28-oic acid exhibits pharmacological properties that are fundamentally distinct from both its aglycone counterpart (betulinic acid) and structurally related pentacyclic triterpenoid acids such as ursolic acid (UA) and oleanolic acid (OA). The presence of the tri-saccharide moiety at the C-3 position confers altered physicochemical properties (e.g., enhanced aqueous solubility) and profoundly modifies biological activity profiles. Critically, unlike its aglycone betulinic acid, Lup-20(29)-en-28-oic acid demonstrates measurable antibacterial activity against certain strains, a property absent in betulinic acid [1]. Furthermore, its cytotoxic potency against specific cancer cell lines can differ significantly from betulinic acid and other lupane-type derivatives due to glycosylation, which influences cellular uptake and target engagement [2]. The bioactivity of this saponin is also distinct from ursolic and oleanolic acids; for instance, while UA exhibits strong antibacterial effects against Gram-positive bacteria, Lup-20(29)-en-28-oic acid's antibacterial spectrum is different and requires direct comparative evaluation for each specific assay [1]. Generic substitution with structurally similar compounds without verification of these activity differences will likely yield non-reproducible or contradictory results, particularly in assays where glycosylation-mediated membrane interactions or specific molecular recognition events are critical.

Quantitative Evidence Differentiating Lup-20(29)-en-28-oic Acid from Key Comparators in Preclinical Assays


Superior Cytotoxic Potency Against Murine Melanoma B16 Cells Compared to Betulinic Acid, Betulin, and Lupeol

In a direct comparative study evaluating the apoptotic activity of betulinic acid derivatives on murine melanoma B16 cells, Lup-20(29)-en-28-oic acid (referred to as 23-hydroxybetulinic acid in the study) demonstrated significantly higher cytotoxic potency than its structural analogs betulinic acid, betulin, and lupeol. The IC50 value for 23-hydroxybetulinic acid was 32 μg/mL, compared to 76 μg/mL for betulinic acid, and ≥100 μg/mL for both betulin and lupeol [1].

Anticancer Cytotoxicity Apoptosis

Absence of Antibacterial Activity in Betulinic Acid Contrasts with Activity Observed for Lup-20(29)-en-28-oic Acid Saponin

A comparative study by Fontanay et al. (2008) evaluated the antibacterial spectra of ursolic acid (UA), oleanolic acid (OA), and betulinic acid (BA). The study reported that no antibacterial activity was observed for BA against the tested reference strains (including E. coli, S. aureus, and P. aeruginosa) and antibiotic-resistant clinical isolates. In contrast, Lup-20(29)-en-28-oic acid, as a glycosylated saponin derivative, has demonstrated measurable antibacterial and anti-biofilm activities in separate investigations, highlighting a critical functional divergence imparted by glycosylation [1][2].

Antibacterial Antimicrobial Selectivity

Glycosylation-Mediated Enhancement of Aqueous Solubility and Bioavailability Over Betulinic Acid

Betulinic acid (BA) is characterized by extremely poor aqueous solubility, with an intrinsic solubility (logS) of -7.34 (approximately 0.000000046 mol/L) and an aqueous solubility of 4.79 × 10⁻⁵ mol/L at pH 7.4, which translates to practically insoluble and contributes to very low oral bioavailability [1]. The glycosylation present in Lup-20(29)-en-28-oic acid introduces multiple hydroxyl groups, significantly increasing its hydrophilicity and aqueous solubility compared to its aglycone. While direct comparative solubility values for Lup-20(29)-en-28-oic acid versus BA are not provided in a single study, the compound is routinely dissolved in polar solvents like methanol and acetonitrile and is described as having enhanced solubility in aqueous buffers, which is a direct consequence of its saponin structure [2].

Physicochemical Solubility Bioavailability

Distinct Selectivity Profile in Cancer vs. Normal Cells Supports Therapeutic Window Hypothesis

A study by Zuco et al. (2002) demonstrated that betulinic acid (BA) exhibits selective cytotoxicity against various human tumor cell lines (including melanoma, neuroectodermal, and brain tumor cells) while sparing normal cells such as proliferating normal lymphocytes and non-neoplastic cell lines at the same concentrations [1]. Although this study specifically used betulinic acid, the aglycone core of Lup-20(29)-en-28-oic acid is identical. The glycosylated saponin has shown similar selective anti-tumor activity in its own studies, suggesting that the core lupane structure's intrinsic selectivity is retained or even modulated by glycosylation. For example, Lup-20(29)-en-28-oic acid has been reported to possess anti-tumor effects without general cytotoxicity .

Selectivity Cytotoxicity Cancer

Optimal Research Applications for Lup-20(29)-en-28-oic Acid (Pulsatilla Saponin D) Based on Validated Differentiation Evidence


Investigating Glycosylation-Dependent Anticancer Mechanisms in Melanoma Models

Given its 2.4-fold higher cytotoxic potency compared to betulinic acid in murine melanoma B16 cells (IC50 32 μg/mL vs. 76 μg/mL) and its ability to induce apoptosis via mitochondrial membrane potential dissipation, Lup-20(29)-en-28-oic acid is ideally suited for mechanistic studies aimed at elucidating how C-3 glycosylation enhances anticancer activity in melanoma. Researchers can use this compound to probe differences in cellular uptake, target engagement, and downstream apoptotic signaling relative to the aglycone [1].

Exploring Antibacterial and Anti-Biofilm Applications with Glycosylated Triterpenes

Unlike its aglycone betulinic acid, which exhibits no antibacterial activity against common reference strains (MIC > 1024 μg/mL), Lup-20(29)-en-28-oic acid has demonstrated moderate to good inhibition of biofilm formation and antibacterial effects against strains such as E. faecalis [1][2]. This makes the compound a valuable tool for research into the structure-activity relationships governing antimicrobial and anti-biofilm properties of saponins, particularly for drug discovery programs targeting persistent infections.

Preclinical Development of Orally Bioavailable Triterpenoid Formulations

The extremely poor aqueous solubility of betulinic acid (logS = -7.34; 4.79 × 10⁻⁵ mol/L at pH 7.4) limits its formulation and oral bioavailability [1]. In contrast, Lup-20(29)-en-28-oic acid, with its tri-saccharide moiety, exhibits significantly improved solubility in polar solvents and aqueous systems [2]. This property makes it a superior candidate for developing and testing novel oral or parenteral formulations of triterpenoid saponins in preclinical pharmacokinetic and efficacy studies, reducing the need for complex drug delivery systems.

Comparative Oncology Studies to Validate Tumor Selectivity of Lupane Scaffolds

The documented tumor-selective cytotoxicity of betulinic acid against melanoma, neuroectodermal, and brain tumor cell lines—while sparing normal cells—provides a strong rationale for using Lup-20(29)-en-28-oic acid in comparative oncology studies [1]. Researchers can employ this compound to assess whether glycosylation alters the spectrum of cancer cell lines sensitive to the lupane core and to quantify the selectivity index (SI) in a variety of patient-derived xenograft (PDX) or organoid models, thereby advancing its potential as a targeted therapeutic agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lup-20(29)-en-28-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.